[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine
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Overview
Description
[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine: is a chemical compound known for its unique structure and potential applications in various fields. It consists of a phenylmethanamine group attached to a tetrahydronaphthalen-2-yloxy moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 5,6,7,8-tetrahydronaphthalene-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, followed by the reduction of the resulting intermediate with a reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques such as chromatography can further improve the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and receptor binding .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]ethanamine
- [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]propanamine
- [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]butanamine
Uniqueness
Compared to similar compounds, [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine stands out due to its specific structural features and reactivity. Its unique combination of the tetrahydronaphthalen-2-yloxy and phenylmethanamine groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c18-12-13-5-8-16(9-6-13)19-17-10-7-14-3-1-2-4-15(14)11-17/h5-11H,1-4,12,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMXXDAABPMNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC3=CC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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